7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with formaldehyde and a suitable amine. The reaction is usually carried out in an acidic medium, such as acetic acid, and requires refluxing to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen groups .
Scientific Research Applications
7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the aminomethyl group, which can affect its reactivity and biological activity.
7-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains an oxygen atom instead of sulfur, leading to different chemical properties.
7-(Aminomethyl)-2H-benzo[b][1,4]diazin-3(4H)-one: Contains a nitrogen atom instead of sulfur, which can influence its reactivity and interactions.
Uniqueness
The presence of the aminomethyl group and the sulfur atom in 7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one makes it unique compared to similar compounds.
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
7-(aminomethyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H10N2OS/c10-4-6-1-2-7-8(3-6)13-5-9(12)11-7/h1-3H,4-5,10H2,(H,11,12) |
InChI Key |
CAMQADJNJHEPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)CN |
Origin of Product |
United States |
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